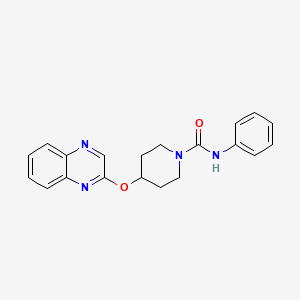

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h1-9,14,16H,10-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALSNDLERPTEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Synthesis of Piperidine Derivative: The piperidine ring can be formed via hydrogenation or cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety or the piperidine ring using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the piperidine ring may interact with neurotransmitter receptors, modulating their activity .

Comparison with Similar Compounds

Research Findings and Implications

Structural Determinants of Activity

- Heterocyclic Substituents: Quinoline vs. Quinoxaline: Quinoline’s single nitrogen atom in its bicyclic system allows optimal positioning in FAAH’s hydrophobic pocket. Quinoxaline’s dual nitrogen atoms may disrupt this interaction or engage new residues, necessitating crystallographic validation . Benzoxazolo-Thiazole: This fused heterocycle imposes rigidity, favoring planar interactions and hydrogen bonding absent in more flexible substituents like quinoxaline .

Species Selectivity and Drug Design

- PF-750’s species selectivity for human FAAH underscores the importance of residue-specific interactions (e.g., Ser241 in rats vs. Ser257 in humans). The quinoxaline derivative’s efficacy may depend on analogous residue compatibility in its target enzyme .

Toxicity and Pharmacokinetics

- Piperidine carboxamides with bulky substituents (e.g., quinoxaline) may exhibit improved metabolic stability compared to smaller analogs like 4h, which show rapid clearance but lower toxicity .

Biological Activity

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoxaline moiety, which is known to enhance its biological activity. Its structural formula can be represented as follows:

This unique structure allows for interactions with various biological targets, which is critical for its activity.

This compound exhibits its biological effects primarily through:

- DNA Intercalation : The quinoxaline component can intercalate into DNA, disrupting replication processes in cancer cells.

- Receptor Modulation : The piperidine ring interacts with neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

These values indicate that the compound is highly effective against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections. Its efficacy against specific pathogens remains an area of active investigation.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted, which could lead to applications in treating inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results consistently showed low IC50 values, indicating potent antiproliferative effects.

- In Silico Studies : Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression and inflammation, further supporting its therapeutic potential.

- Comparative Analysis : In comparative studies with established anticancer drugs like doxorubicin, this compound demonstrated comparable or superior efficacy against certain cancer cell lines .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific pathways modulated by this compound.

- Clinical Trials : The initiation of clinical trials to evaluate safety and efficacy in human subjects.

- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.